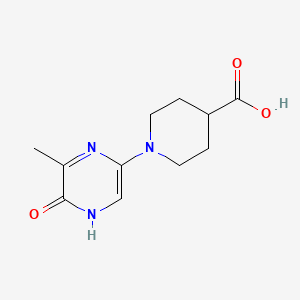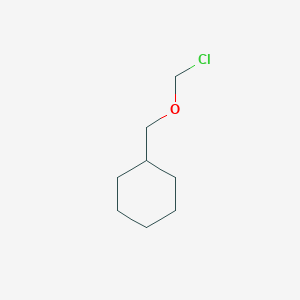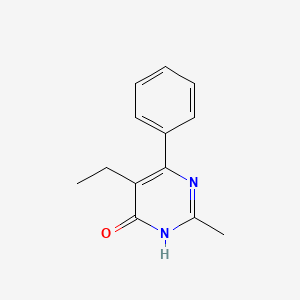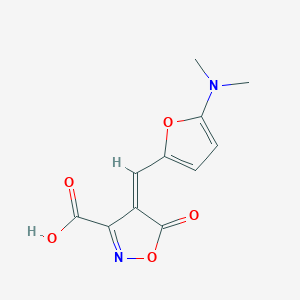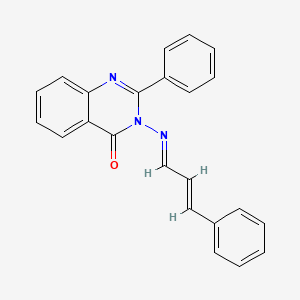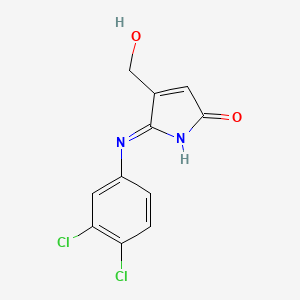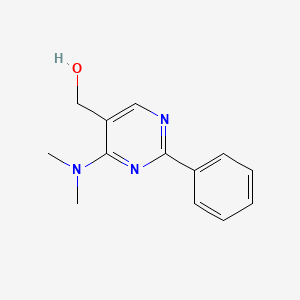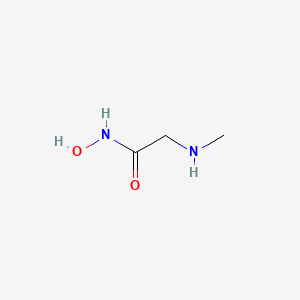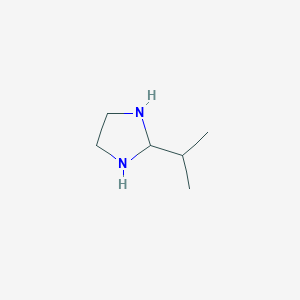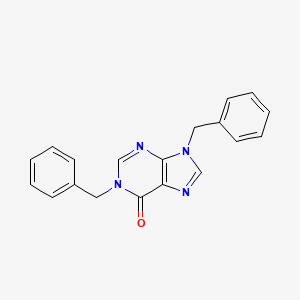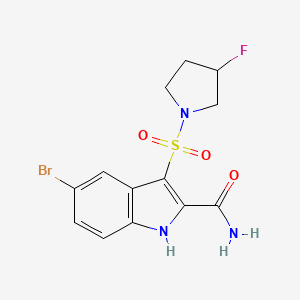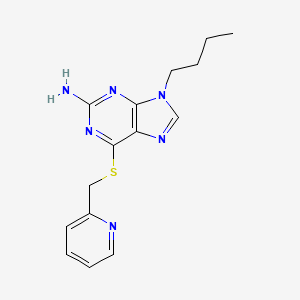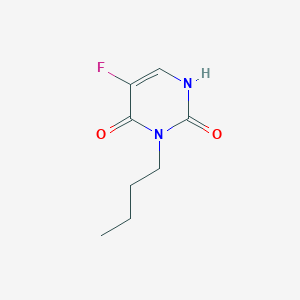
3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of a butyl group at the third position and a fluorine atom at the fifth position makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butylpyrimidine and fluorinating agents.
Cyclization: The cyclization process involves the formation of the pyrimidine ring, which can be achieved through condensation reactions using suitable reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like crystallization, distillation, or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butyl-5-chloropyrimidine-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of fluorine.
3-Butyl-5-bromopyrimidine-2,4(1H,3H)-dione: Similar structure with a bromine atom instead of fluorine.
3-Butyl-5-iodopyrimidine-2,4(1H,3H)-dione: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its halogenated counterparts.
Eigenschaften
CAS-Nummer |
90162-96-2 |
|---|---|
Molekularformel |
C8H11FN2O2 |
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
3-butyl-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c1-2-3-4-11-7(12)6(9)5-10-8(11)13/h5H,2-4H2,1H3,(H,10,13) |
InChI-Schlüssel |
GZNITQBWHCJRKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C(=CNC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


